1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(4-ethoxyphenyl)sulfonyl]piperazine
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Overview
Description
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(4-ethoxyphenyl)sulfonyl]piperazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and sulfonyl groups
Preparation Methods
The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(4-ethoxyphenyl)sulfonyl]piperazine involves multiple steps. One of the key intermediates is 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride . This intermediate can be synthesized through the reaction of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole with chlorosulfonic acid under controlled conditions. The final compound is then obtained by reacting this intermediate with 4-ethoxyphenylsulfonyl piperazine under suitable conditions .
Chemical Reactions Analysis
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(4-ethoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(4-ethoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The difluoromethyl group and sulfonyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: This compound is an intermediate in the synthesis of the target compound and shares similar reactivity.
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: This compound has a similar piperazine and sulfonyl structure but differs in the aromatic substituents.
The uniqueness of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(4-ethoxyphenyl)sulfonyl]piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24F2N4O5S2 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-(4-ethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H24F2N4O5S2/c1-4-29-15-5-7-16(8-6-15)30(25,26)22-9-11-23(12-10-22)31(27,28)17-13(2)21-24(14(17)3)18(19)20/h5-8,18H,4,9-12H2,1-3H3 |
InChI Key |
VYZZGHVXUUIPMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C(F)F)C |
Origin of Product |
United States |
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